Methyl 3-(2-oxoethyl)benzoate
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Overview
Description
Methyl 3-(2-oxoethyl)benzoate is a chemical compound with the molecular formula C10H10O3 . It has a molecular weight of 178.19 . The compound is characterized by an ester functional group .
Molecular Structure Analysis
The molecular structure of Methyl 3-(2-oxoethyl)benzoate consists of 23 bonds, including 13 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 1 ester (aromatic) and 1 aldehyde (aliphatic) .Physical And Chemical Properties Analysis
Methyl 3-(2-oxoethyl)benzoate has a density of 1.1±0.1 g/cm3 . It has a boiling point of 297.1±23.0 °C at 760 mmHg . The compound has a molar refractivity of 47.8±0.3 cm3 . It has a polar surface area of 43 Å2 and a molar volume of 157.5±3.0 cm3 .Scientific Research Applications
Organic Synthesis
- Field : Chemistry
- Application : Methyl benzoate is employed as a reagent in organic synthesis, playing a role in the formation of a variety of complex organic compounds .
- Methods : The specific methods of application or experimental procedures can vary widely depending on the particular synthesis being performed. Unfortunately, the exact technical details or parameters are not provided in the source .
- Results : The outcomes of these syntheses are the formation of complex organic compounds. Quantitative data or statistical analyses are not provided in the source .
Pesticides
- Field : Agriculture
- Application : Methyl benzoate exhibits pesticide properties, particularly against insects such as the spotted lanternfly .
- Methods : Methyl benzoate is used as a botanical insecticide. It occurs naturally as a metabolite in plants, and its odor is an attractant to some insects .
- Results : Since 2016, many studies have shown that methyl benzoate is an effective pesticide against a range of different agricultural, stored product, and urban insect pests .
Esterification Catalyst
- Field : Chemistry
- Application : Methyl benzoate is used in the esterification of methanol and benzoic acid with different functional groups .
- Methods : The catalytic formation of methyl benzoate using Lewis Al2O3 has been reported, requiring the auxiliary catalyst MeSO3H .
- Results : The outcome of this process is the formation of methyl benzoate. Unfortunately, the source does not provide any quantitative data or statistical analyses .
Safety And Hazards
The safety data sheet for Methyl 3-(2-oxoethyl)benzoate indicates that it is combustible and harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
methyl 3-(2-oxoethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,6-7H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECXBDQLXINILP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599203 |
Source
|
Record name | Methyl 3-(2-oxoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-oxoethyl)benzoate | |
CAS RN |
124038-37-5 |
Source
|
Record name | Methyl 3-(2-oxoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-(2-oxoethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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